6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrazine ring, with a methyl group attached to the sixth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the sixth position of the triazole ring also contributes to its unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C6H6N4 |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H6N4/c1-5-3-10-6(2-7-5)8-4-9-10/h2-4H,1H3 |
InChI Key |
HGGDTOPISHLGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=N2)C=N1 |
Origin of Product |
United States |
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